2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine
Overview
Description
2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine is a useful research compound. Its molecular formula is C10H14N4 and its molecular weight is 190.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar imidazole derivatives have been identified as inhibitors of nitric oxide synthases , and others have been found to inhibit intracellular Akt activation .
Biochemical Pathways
Similar compounds have been found to affect the nitric oxide synthase pathway and the Akt signaling pathway .
Result of Action
Similar compounds have been found to inhibit microtubule assembly formation and cellular nitrate/nitrite synthesis .
Biochemical Analysis
Biochemical Properties
2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a GABA A receptor positive allosteric modulator . This interaction enhances the receptor’s response to the neurotransmitter GABA, leading to increased inhibitory effects in the central nervous system. Additionally, it has been found to inhibit certain enzymes involved in carbohydrate metabolism .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NF-kappaB signaling pathway, which plays a crucial role in inflammation and immune responses . Furthermore, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide, a molecule involved in inflammatory responses . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. Studies have shown that it remains stable under certain conditions but may degrade when exposed to light or high temperatures . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it has been found to have therapeutic effects, such as reducing inflammation and modulating neurotransmission . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes, which play a crucial role in drug metabolism . The compound’s metabolism can affect metabolic flux and alter metabolite levels, impacting its overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications can direct the compound to these compartments, where it can exert its effects on cellular processes . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-(3-ethylimidazo[4,5-b]pyridin-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-2-14-9(5-6-11)13-8-4-3-7-12-10(8)14/h3-4,7H,2,5-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBIOPPGLQFJBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1N=CC=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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